molecular formula C10H9FO3 B13200631 Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13200631
M. Wt: 196.17 g/mol
InChI Key: ZOXRNCDTPJXOAI-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The benzofuran scaffold is a fundamental structural unit found in a variety of biologically active natural products and synthetic materials . The presence of the fluorine substituent on the aromatic ring is a critical modification, as it can enhance the metabolic stability, bioavailability, and binding affinity of derivative molecules, making them attractive for drug discovery campaigns . The methyl ester functional group at the 3-position provides a versatile handle for further synthetic derivatization, allowing researchers to conduct hydrolysis to carboxylic acids, proceed with amide coupling reactions, or engage in other transformations to build more complex molecular architectures . This compound's rigid dihydrobenzofuran core is particularly useful for designing enzyme inhibitors and receptor modulators. Recent research into related tetrahydrobenzofuro-pyridine tricyclic cores has demonstrated high potency as novel allosteric inhibitors of key enzymes like p21-activated kinase 4 (PAK4), a validated target in cancer therapy . Furthermore, benzofuran derivatives are extensively investigated for their broad spectrum of pharmacological activities, including serving as antimicrobial and antibreast cancer agents . As such, this compound serves as a valuable intermediate for researchers constructing compound libraries for high-throughput screening and conducting structure-activity relationship (SAR) studies to develop new therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9FO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3

InChI Key

ZOXRNCDTPJXOAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and carboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Heterocyclic Core

Methyl 6-fluoro-1-benzofuran-3-carboxylate (2c)
  • Structure : Fully aromatic benzofuran with fluorine at the 6-position and a methyl ester at the 3-position.
  • Physical Properties : Melting point of 63–65°C (white solid) .
  • Key Differences : The fully aromatic benzofuran core increases rigidity and conjugation compared to the dihydro variant. This likely enhances UV absorption and thermal stability. The fluorine’s position (6- vs. 5-) may alter dipole moments and intermolecular interactions.
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
  • Structure : Bromine replaces fluorine at the 5-position; ethyl ester instead of methyl.
  • The ethyl ester group increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
Methyl 5-fluoro-2-oxo-1,3-dihydroindole-3-carboxylate
  • Structure : Indole core with a ketone group (2-oxo) and fluorine at the 5-position.
  • Key Differences : The nitrogen-containing indole system enables hydrogen bonding and basicity, absent in benzofurans. The ketone introduces a reactive site for nucleophilic attack, altering reactivity profiles .

Physicochemical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

Property Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate Methyl 6-fluoro-1-benzofuran-3-carboxylate (2c) Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
Core Structure 2,3-Dihydrobenzofuran Aromatic benzofuran 2,3-Dihydrobenzofuran
Substituent 5-Fluoro 6-Fluoro 5-Bromo
Ester Group Methyl Methyl Ethyl
Melting Point Not reported 63–65°C Not reported
Polarity Moderate (fluorine’s electronegativity) Moderate Lower (bromine’s polarizability)
Lipophilicity (LogP) Estimated lower (methyl ester) Similar Higher (ethyl ester, bromine)

Stability and Reactivity

  • Chemical Stability: The fluorine atom in the target compound likely improves resistance to oxidative degradation compared to non-fluorinated analogs. The dihydro core may be more prone to ring-opening reactions under acidic conditions than fully aromatic systems.
  • Reactivity : The methyl ester group is susceptible to hydrolysis, a trait shared with ethyl esters but modulated by steric effects (methyl hydrolyzes faster than ethyl). Bromine in the ethyl 5-bromo derivative offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine is less reactive in such contexts .

Biological Activity

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

The molecular formula of this compound is C10H9O3FC_{10}H_{9}O_{3}F with a molecular weight of approximately 196.17 g/mol. The presence of a fluorine atom at the 5-position of the benzofuran ring is critical for its biological interactions, enhancing both binding affinity and selectivity towards various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Preliminary studies indicate that this compound interacts with specific enzymes, potentially leading to therapeutic effects in antimicrobial and anticancer applications.

Key Mechanisms:

  • Enzyme Modulation : The compound's structural features allow it to bind effectively to enzyme active sites, altering their activity.
  • Cellular Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, showcasing promising Minimum Inhibitory Concentration (MIC) values.

Bacterial Strain MIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These results suggest that this compound exhibits potent antibacterial and antifungal properties .

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies have indicated that it may induce cell death in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line GI50 (µM)
L363 (Multiple Myeloma)150–157
MCF7 (Breast Cancer)104

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several derivatives of benzofuran compounds, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.
  • Anticancer Mechanisms : In vitro studies on L363 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting a mechanism involving apoptosis.

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